trans-3-(Boc-amino)-5-(trifluormethyl)piperidine
Overview
Description
trans-3-(Boc-amino)-5-(trifluormethyl)piperidine: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a trifluoromethyl group at the 5-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-5-(trifluormethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Introduction of Boc Group: The amino group at the 3-position is protected using a tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 5-position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Free amine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: trans-3-(Boc-amino)-5-(trifluormethyl)piperidine is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various surfaces or carriers.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of trans-3-(Boc-amino)-5-(trifluormethyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the Boc group protects the amino functionality during synthetic transformations.
Comparison with Similar Compounds
- trans-3-(Boc-amino)-5-(trifluoromethyl)cyclohexane
- trans-3-(Boc-amino)-5-(trifluoromethyl)pyrrolidine
Comparison:
- Structural Differences: While all these compounds contain a Boc-protected amino group and a trifluoromethyl group, they differ in the size and nature of the ring structure (piperidine, cyclohexane, pyrrolidine).
- Unique Features: trans-3-(Boc-amino)-5-(trifluormethyl)piperidine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVTZVWJLBPQS-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125964 | |
Record name | Carbamic acid, N-[(3R,5R)-5-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-12-4 | |
Record name | Carbamic acid, N-[(3R,5R)-5-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R,5R)-5-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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